molecular formula C11H19NO5 B13116036 1-(tert-Butyl)3-methyl4-hydroxypyrrolidine-1,3-dicarboxylate

1-(tert-Butyl)3-methyl4-hydroxypyrrolidine-1,3-dicarboxylate

Cat. No.: B13116036
M. Wt: 245.27 g/mol
InChI Key: RXXJYTJQEVMOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyl)3-methyl4-hydroxypyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.27 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, methyl, and hydroxyl groups. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.

Preparation Methods

The synthesis of 1-(tert-Butyl)3-methyl4-hydroxypyrrolidine-1,3-dicarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl and methyl substituents. One common method includes the esterification of 1,3-pyrrolidinedicarboxylic acid with tert-butyl alcohol and methyl alcohol under acidic conditions . The reaction is usually carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(tert-Butyl)3-methyl4-hydroxypyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in pharmaceutical synthesis.

Scientific Research Applications

1-(tert-Butyl)3-methyl4-hydroxypyrrolidine-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)3-methyl4-hydroxypyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the tert-butyl and methyl groups provide steric hindrance, affecting the binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

1-(tert-Butyl)3-methyl4-hydroxypyrrolidine-1,3-dicarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both tert-butyl and methyl groups, which provide distinct steric and electronic effects.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 4-hydroxypyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7(8(13)6-12)9(14)16-4/h7-8,13H,5-6H2,1-4H3

InChI Key

RXXJYTJQEVMOHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)C(=O)OC

Origin of Product

United States

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